

A Comparative Guide to the Characterization of Ethyl 8-Chlorooctanoate Derivatives

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Compound of Interest

Compound Name: Ethyl 8-chlorooctanoate

Cat. No.: B028670

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In the landscape of pharmaceutical and specialty chemical synthesis, **Ethyl 8-chlorooctanoate** stands out as a versatile linear aliphatic ester, prized for its dual functionality. [1][2] The terminal chloro- group provides a reactive site for nucleophilic substitution, while the ethyl ester offers a handle for further modification or hydrolysis. [1][3] This unique structure makes it a valuable intermediate for crafting a diverse array of more complex molecules, from active pharmaceutical ingredients (APIs) to novel polymers. [2][4]

This guide provides an in-depth comparison of key derivatives synthesized from **Ethyl 8-chlorooctanoate**, focusing on their synthesis, characterization, and comparative physicochemical properties. We will delve into the causality behind experimental choices and present detailed protocols to ensure reproducibility and scientific integrity.

The Parent Compound: Ethyl 8-Chlorooctanoate at a Glance

Before exploring its derivatives, it is crucial to understand the foundational properties of **Ethyl 8-chlorooctanoate** (C₁₀H₁₉ClO₂). It is a colorless to pale yellow liquid with a boiling point of approximately 251.5 °C at standard pressure. [4] Its structure features a primary alkyl chloride, which is an excellent electrophile for S_N2 reactions, making it highly reactive toward a variety of nucleophiles. [1][5]

Key Physicochemical Properties:

Property	Value	Source
Molecular Weight	206.71 g/mol	[4]
Density	0.991 g/cm ³	[4]
Boiling Point	251.5 °C at 760 mmHg	[4]
Flash Point	107.5 °C	[4]
Refractive Index	1.44	[4]

Synthesis and Characterization of Key Derivatives

The true utility of **Ethyl 8-chlorooctanoate** is realized through its conversion into various derivatives. The primary reaction pathway involves nucleophilic substitution at the C-8 position. Below, we compare three common and synthetically useful derivatives: the azido, amino, and hydroxy analogues.

Reaction Scheme: Synthesis of Ethyl 8-Chlorooctanoate Derivatives

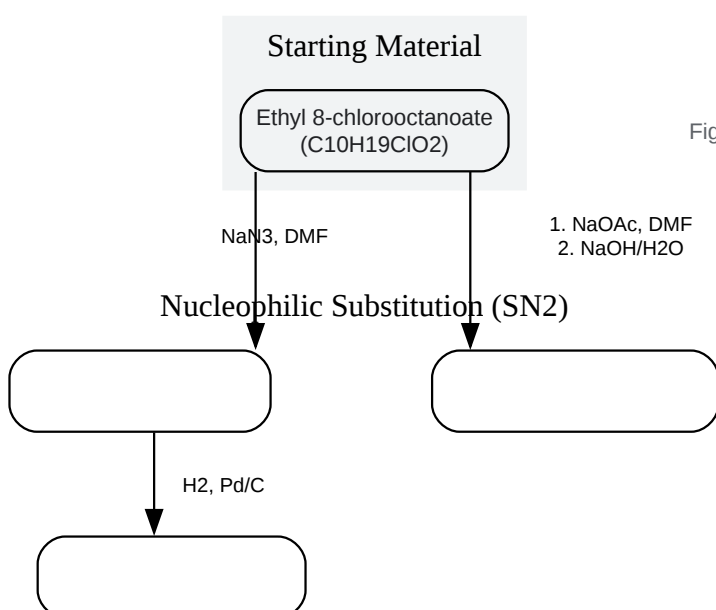


Fig. 1: Synthesis pathways for key derivatives.

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Caption: Synthetic pathways from **Ethyl 8-chlorooctanoate**.

Ethyl 8-azidooctanoate

The azide derivative is a highly versatile intermediate, primarily used for introducing an amine group via reduction or for constructing triazoles through click chemistry.

- **Synthesis Rationale:** The reaction of an alkyl halide with sodium azide is a classic and efficient S_N2 reaction.^[1] N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. The reaction is typically heated to ensure a reasonable reaction rate.^[1]
- **Characterization:**
 - **IR Spectroscopy:** The most prominent feature is a strong, sharp absorption band around 2100 cm^{-1} , characteristic of the azide (N_3) asymmetric stretching vibration. The ester carbonyl ($C=O$) stretch will appear around 1735 cm^{-1} .
 - **1H NMR Spectroscopy:** The triplet corresponding to the methylene protons adjacent to the azide group (CH_2-N_3) will appear around 3.25 ppm. This is a downfield shift compared to the starting material's CH_2-Cl signal (around 3.53 ppm), reflecting the change in the electronic environment.
 - **^{13}C NMR Spectroscopy:** The carbon attached to the azide group (CH_2-N_3) will show a characteristic signal around 51 ppm.

Ethyl 8-aminooctanoate

The amino derivative is a crucial building block, particularly in the synthesis of polyamides and pharmaceutical agents like Salcaprozate Sodium (SNAC), an oral absorption promoter.^[6]

- **Synthesis Rationale:** While direct amination of alkyl chlorides can be problematic due to overalkylation, a cleaner route involves the reduction of the corresponding azide. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and high-yielding method for

this transformation. This two-step process (chlorination → azidation → reduction) provides a more controlled pathway to the primary amine.^[7]

- Characterization:
 - IR Spectroscopy: The azide peak at $\sim 2100\text{ cm}^{-1}$ will disappear completely. The appearance of two medium-intensity bands in the $3300\text{--}3400\text{ cm}^{-1}$ region is indicative of the N-H stretching vibrations of a primary amine.
 - ^1H NMR Spectroscopy: The signal for the methylene protons adjacent to the nitrogen ($\text{CH}_2\text{-NH}_2$) will shift upfield to around 2.68 ppm compared to the azide derivative. A broad singlet, corresponding to the amine protons (NH_2), will also be present, although its chemical shift can vary with concentration and solvent.
 - Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the successful incorporation of the amino group and loss of the azide functionality.

Ethyl 8-hydroxyoctanoate

The hydroxy derivative serves as an intermediate for producing compounds like polyesters and various pharmacologically active molecules.^{[8][9]}

- Synthesis Rationale: Direct hydrolysis of the alkyl chloride to the alcohol can be slow and require harsh conditions. A more efficient method involves a two-step process. First, the chloride is displaced by a carboxylate anion, such as acetate, to form an ester. This is followed by saponification (hydrolysis) of both the newly formed acetate ester and the original ethyl ester, and then re-esterification of the carboxylic acid to yield the final product. A common route involves starting from 6-chlorohexan-1-ol and diethyl malonate.^{[10][11]}
- Characterization:
 - IR Spectroscopy: A broad absorption band in the $3200\text{--}3600\text{ cm}^{-1}$ region will appear, which is characteristic of the O-H stretching vibration of the alcohol. The ester carbonyl peak remains at $\sim 1735\text{ cm}^{-1}$.
 - ^1H NMR Spectroscopy: A triplet for the methylene protons adjacent to the hydroxyl group ($\text{CH}_2\text{-OH}$) will be observed around 3.64 ppm. A broad singlet for the hydroxyl proton (-OH)

will also be present.

- ^{13}C NMR Spectroscopy: The carbon bearing the hydroxyl group ($\text{CH}_2\text{-OH}$) will have a chemical shift of approximately 62 ppm.

Comparative Data Summary

The table below provides a comparative summary of the key characterization data for these derivatives, allowing for quick differentiation.

Derivative	Key IR Peak (cm^{-1})	Key ^1H NMR Signal (ppm)	Application Note
Ethyl 8-chlorooctanoate	C-Cl stretch (~ 725)	~ 3.53 (t, $-\text{CH}_2\text{Cl}$)	Versatile starting material. [2] [4]
Ethyl 8-azidooctanoate	~ 2100 (N_3 stretch)	~ 3.25 (t, $-\text{CH}_2\text{N}_3$)	Precursor for amines and triazoles. [1]
Ethyl 8-aminooctanoate	3300-3400 (N-H stretch)	~ 2.68 (t, $-\text{CH}_2\text{NH}_2$)	Building block for polyamides, APIs. [6]
Ethyl 8-hydroxyoctanoate	3200-3600 (O-H stretch)	~ 3.64 (t, $-\text{CH}_2\text{OH}$)	Intermediate for polyesters, pharmaceuticals. [8]

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument frequency.

Detailed Experimental Protocol: Synthesis and Characterization of Ethyl 8-azidooctanoate

This protocol outlines a self-validating workflow for synthesizing and characterizing Ethyl 8-azidooctanoate, a key intermediate.

Experimental Workflow Diagram

Synthesis & Purification Workflow

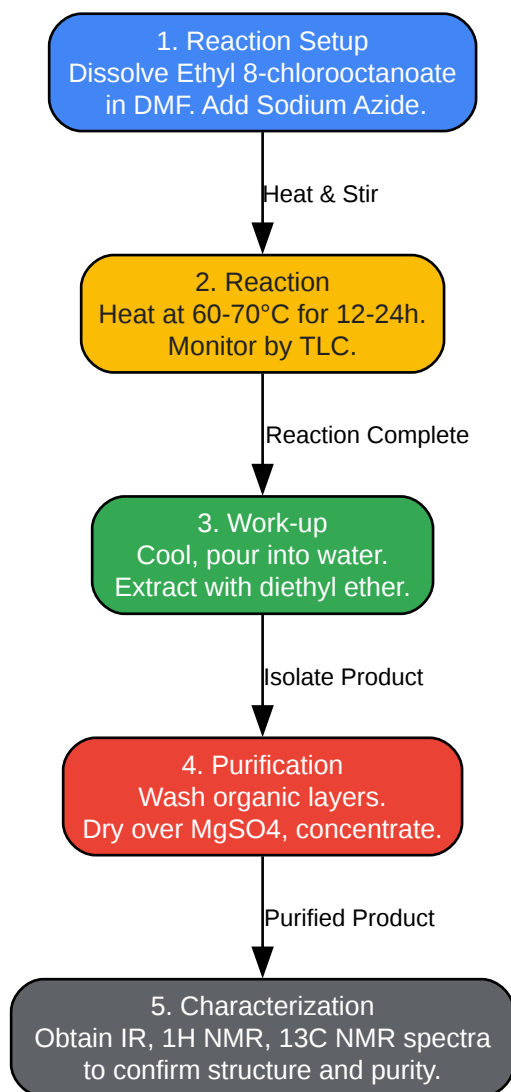


Fig. 2: Workflow for Ethyl 8-azidooctanoate.

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